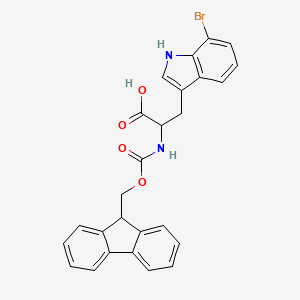

Fmoc-7-bromo-DL-tryptophan

CAS No.: 1219370-30-5

Cat. No.: VC8174996

Molecular Formula: C26H21BrN2O4

Molecular Weight: 505.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219370-30-5 |

|---|---|

| Molecular Formula | C26H21BrN2O4 |

| Molecular Weight | 505.4 g/mol |

| IUPAC Name | 3-(7-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C26H21BrN2O4/c27-22-11-5-10-16-15(13-28-24(16)22)12-23(25(30)31)29-26(32)33-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,13,21,23,28H,12,14H2,(H,29,32)(H,30,31) |

| Standard InChI Key | RCVGIVXSKPLQFK-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=C5Br)C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=C5Br)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Fmoc-7-bromo-DL-tryptophan consists of a tryptophan backbone modified with two functional groups:

-

Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is attached to the amino terminus, providing temporary protection during peptide synthesis. This group is selectively removed under basic conditions (e.g., piperidine), enabling sequential peptide elongation .

-

7-Bromo Substitution: A bromine atom at the 7-position of the indole ring enhances the compound’s reactivity for post-synthetic modifications, such as Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating bioconjugates or fluorescent probes .

The DL designation indicates the racemic mixture of D- and L-enantiomers, a feature critical for studying chiral effects in peptide interactions. The molecular structure is confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with PubChem entries providing detailed 2D and 3D conformational models .

Physicochemical Properties

Key properties computed from PubChem data include:

-

XLogP3-AA: 5.5, indicating high hydrophobicity, which influences solubility in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

-

Hydrogen Bond Donors/Acceptors: 3 donors and 4 acceptors, affecting intermolecular interactions and crystal packing .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of Fmoc-7-bromo-DL-tryptophan typically involves:

-

Bromination of Tryptophan: Electrophilic aromatic substitution introduces bromine at the 7-position of the indole ring using brominating agents like or -bromosuccinimide (NBS) .

-

Fmoc Protection: The amino group is protected with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base, such as diisopropylethylamine (DIPEA), to prevent unwanted side reactions during peptide coupling .

Industrial-scale production is dominated by Chinese suppliers, including DONBOO AMINO ACID COMPANY and Wuhan Chemwish Technology Co., Ltd., which offer the compound at prices ranging from $586 to $1,561.56 per gram .

Purification and Quality Control

Purification is achieved via reversed-phase high-performance liquid chromatography (RP-HPLC), ensuring >95% purity, as specified by suppliers . Analytical data, including chromatograms and mass spectra, are routinely provided to verify batch consistency.

Applications in Peptide Science

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-7-bromo-DL-tryptophan is integral to SPPS methodologies, where its Fmoc group enables iterative deprotection and coupling cycles. The bromine atom serves as a handle for introducing:

-

Fluorescent Tags: Via palladium-catalyzed couplings with boronated fluorophores.

-

Bioconjugates: For antibody-drug conjugates (ADCs) or peptide-radioisotope complexes .

Structural Biology and Drug Design

Incorporating 7-bromo-tryptophan into peptides allows researchers to study:

-

Protein-Ligand Interactions: The bromine’s heavy atom effect aids in X-ray crystallography by enhancing anomalous scattering.

-

Receptor Binding: Modulating indole electronics to probe serotonin receptor subtypes .

| Supplier | Packaging | Price (USD) | Purity |

|---|---|---|---|

| American Custom Chemicals Corporation | 100 mg | $423.15 | 95% |

| Chemenu | 1 g | $586 | 97% |

| Crysdot | 1 g | $621 | 97% |

Data sourced from ChemicalBook highlight China’s dominance in production, with Shanghai GL Peptide Ltd. and Binhai Gill Polypeptide Co. LTD leading in high-purity batches .

Future Directions and Research Opportunities

Expanding Synthetic Utility

-

Photoredox Catalysis: Leveraging the bromine atom for C–H functionalization under mild conditions.

-

Peptide Macrocyclization: Designing constrained peptides for enhanced metabolic stability.

Computational Modeling

Machine learning models predicting the impact of bromine substitution on peptide secondary structures could accelerate rational drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume